molecular formula C7H6BFN2O2S B13924431 (2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol

(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol

Cat. No.: B13924431
M. Wt: 212.01 g/mol
InChI Key: LAFXGLJICURBRD-UHFFFAOYSA-N
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Description

(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol is a heterocyclic compound that contains a benzothiazole ring substituted with an amino group at position 2 and a fluorine atom at position 7. The boranediol group is attached to the benzothiazole ring at position 4. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a fluorinated aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The boranediol group can be introduced through a subsequent reaction with a boronic acid derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the amino or fluorine positions .

Mechanism of Action

The mechanism of action of (2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

Molecular Formula

C7H6BFN2O2S

Molecular Weight

212.01 g/mol

IUPAC Name

(2-amino-7-fluoro-1,3-benzothiazol-4-yl)boronic acid

InChI

InChI=1S/C7H6BFN2O2S/c9-4-2-1-3(8(12)13)5-6(4)14-7(10)11-5/h1-2,12-13H,(H2,10,11)

InChI Key

LAFXGLJICURBRD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=C(C=C1)F)SC(=N2)N)(O)O

Origin of Product

United States

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